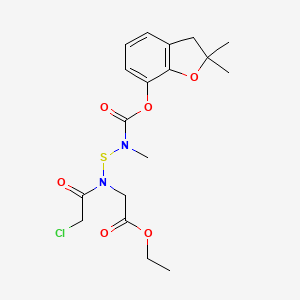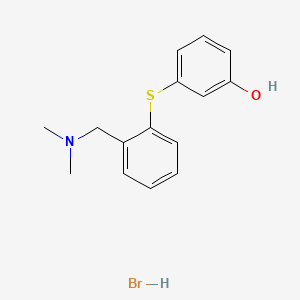
Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide is a complex organic compound that features a phenol group substituted with a dimethylamino group and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide typically involves multiple steps One common method includes the reaction of 3-(dimethylamino)phenol with a suitable thiol compound under controlled conditions to form the thioether linkage
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and purification techniques like crystallization or chromatography is also common to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes. The specific pathways involved depend on the context of its application, such as its use in therapeutic settings or as a research tool.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 3-(dimethylamino)-: A simpler analog without the thioether linkage.
Phenol, 3-(diethylamino)-: Similar structure but with an ethyl group instead of a methyl group.
Phenol, 3-(methylamino)-: Contains a single methyl group on the amino substituent.
Uniqueness
Phenol, 3-((2-((dimethylamino)methyl)phenyl)thio)-, hydrobromide is unique due to its thioether linkage, which can impart different chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, binding interactions, and overall efficacy in various applications.
Propriétés
Numéro CAS |
127906-25-6 |
|---|---|
Formule moléculaire |
C15H18BrNOS |
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
3-[2-[(dimethylamino)methyl]phenyl]sulfanylphenol;hydrobromide |
InChI |
InChI=1S/C15H17NOS.BrH/c1-16(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(17)10-14;/h3-10,17H,11H2,1-2H3;1H |
Clé InChI |
SGWZACMMPBTOGC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


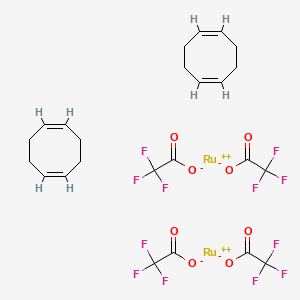
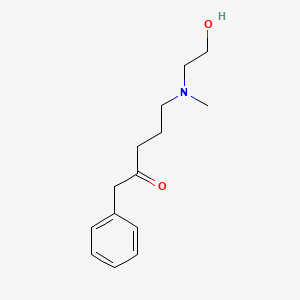
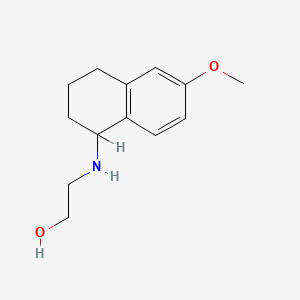
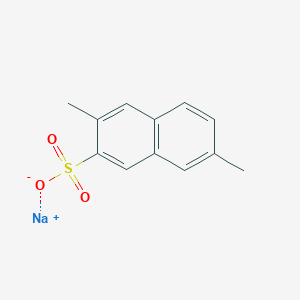
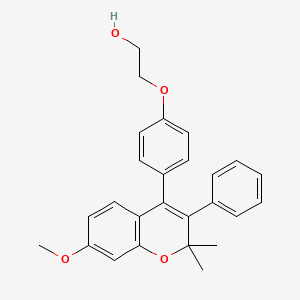

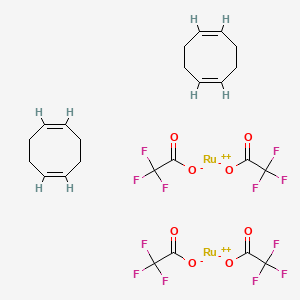

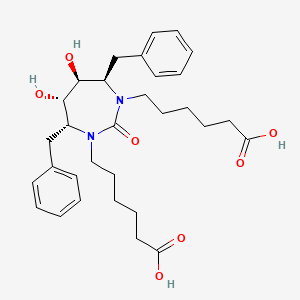
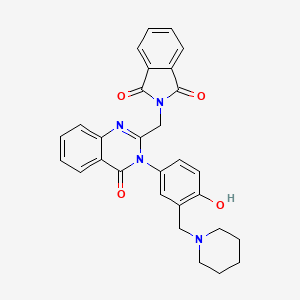

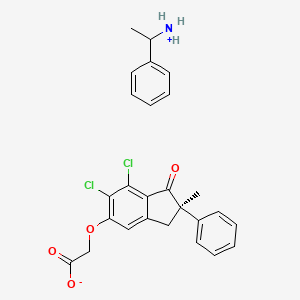
![4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B12720078.png)
